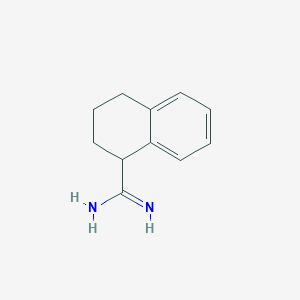
1,2,3,4-Tetrahydronaphthalene-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydronaphthalene-1-carboximidamide is a chemical compound with the molecular formula C11H14N2. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated. This compound is often used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydronaphthalene-1-carboximidamide can be synthesized through the catalytic hydrogenation of naphthalene. This process involves the use of nickel catalysts under specific conditions to achieve the desired hydrogenation . The reaction typically requires elevated temperatures and pressures to facilitate the hydrogenation process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation reactors. These reactors are designed to handle the high pressures and temperatures required for the hydrogenation process. The use of nickel catalysts is common in these industrial processes .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrahydronaphthalene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: It can be further reduced under specific conditions.
Substitution: Various substitution reactions can occur, where different functional groups replace hydrogen atoms on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a nickel catalyst is commonly used for reduction reactions.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce fully hydrogenated derivatives .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydronaphthalene-1-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Research studies often utilize this compound to study its effects on biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene, used as a hydrogen-donor solvent.
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: Another derivative with a carboxylic acid functional group.
N’-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboximidamide: A similar compound with a hydroxyl group attached to the carboximidamide.
Uniqueness
1,2,3,4-Tetrahydronaphthalene-1-carboximidamide is unique due to its specific functional group (carboximidamide) and its partially hydrogenated naphthalene ring. This combination of features gives it distinct chemical and physical properties, making it valuable in various applications .
Eigenschaften
Molekularformel |
C11H14N2 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
1,2,3,4-tetrahydronaphthalene-1-carboximidamide |
InChI |
InChI=1S/C11H14N2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H3,12,13) |
InChI-Schlüssel |
YLUBXIQMMDJLLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=CC=CC=C2C1)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


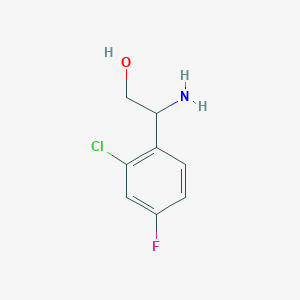

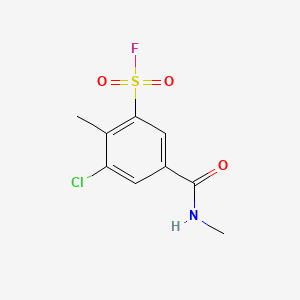

![methyl1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13619955.png)
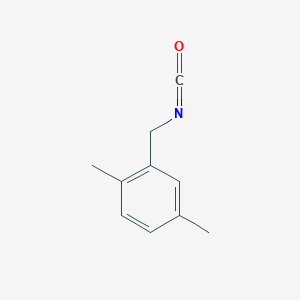
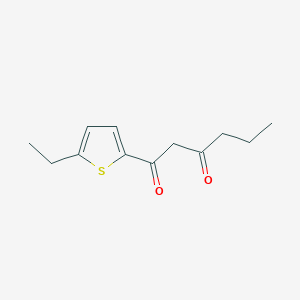
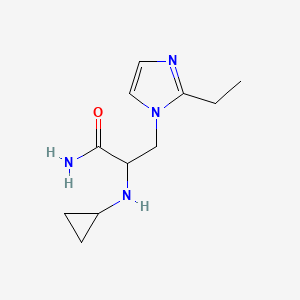
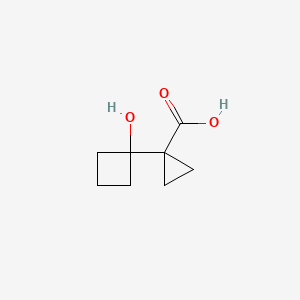
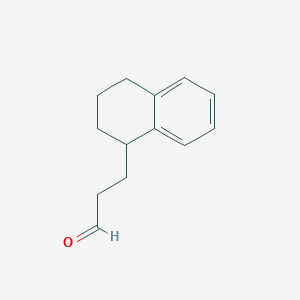

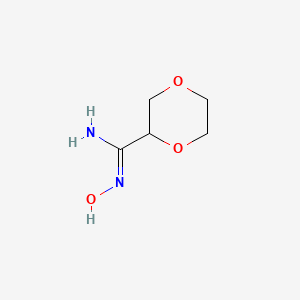

![Methyl 2-Amino-2-(spiro[3.3]heptan-2-ylidene)acetate](/img/structure/B13620000.png)
